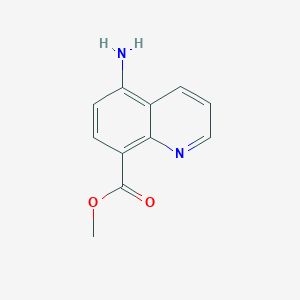

Methyl 5-aminoquinoline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-aminoquinoline-8-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminoquinoline-8-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The methyl ester at position 8 undergoes hydrolysis under acidic or basic conditions to yield 5-aminoquinoline-8-carboxylic acid. This reaction is pivotal for generating intermediates used in further derivatization.

Reaction Conditions

-

Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol (70°C, 4–6 hours).

-

Acidic Hydrolysis : HCl (6 M) under reflux (100°C, 8–12 hours) .

Key Product :

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Methyl 5-aminoquinoline-8-carboxylate | NaOH (1 M) | 70°C, 6 hours | 5-Aminoquinoline-8-carboxylic acid |

Oxidation Reactions

The amino group at position 5 is susceptible to oxidation, forming nitro or hydroxylamine derivatives.

Reagents and Conditions

-

Nitro Derivative : H₂O₂/FeCl₃ in acetic acid (50°C, 2 hours).

Example Reaction :

Methyl 5 aminoquinoline 8 carboxylateH2O2/FeCl3Methyl 5 nitroquinoline 8 carboxylate

Reduction Reactions

The ester group can be reduced to a primary alcohol or aldehyde, while the amino group remains stable under mild reducing conditions.

Reagents and Conditions

-

Selective Amino Reduction : Not typically observed; amino groups are resistant to common reducing agents .

Key Product :

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | LiAlH₄ | 5-Aminoquinoline-8-methanol |

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions, enabling alkylation or acylation.

Reagents and Conditions

Example :

Methyl 5 aminoquinoline 8 carboxylateCH3IMethyl 5 methylamino quinoline 8 carboxylate

Palladium-Catalyzed Cross-Coupling

The quinoline scaffold facilitates palladium-mediated coupling reactions, such as Suzuki-Miyaura or Heck reactions.

Reagents and Conditions

-

Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in dioxane (80°C, 24 hours).

-

Direct Arylation : Pd(OAc)₂, ligand L1 , AgOAc in HFIP (75°C, 24 hours) .

Example Reaction :

Methyl 5 aminoquinoline 8 carboxylate+Ar IPd OAc 2Methyl 5 amino 8 aryl quinoline 8 carboxylate

Cyclization Reactions

The amino and ester groups enable intramolecular cyclization to form fused heterocycles.

Reagents and Conditions

Product :

Methyl 5 aminoquinoline 8 carboxylate→5 Amino 8H quinolino 8 7 b azepin 9 one

Comparative Analysis of Reaction Pathways

| Reaction Type | Reagents | Key Functional Group Modified | Product Class |

|---|---|---|---|

| Hydrolysis | NaOH/HCl | Ester → Carboxylic acid | Carboxylic acid |

| Oxidation | H₂O₂/FeCl₃ | Amino → Nitro | Nitroarene |

| Reduction | LiAlH₄ | Ester → Alcohol | Alcohol |

| Substitution | CH₃I | Amino → Alkylamino | Alkylated amine |

| Cross-Coupling | Pd(OAc)₂ | Quinoline C–H → C–Ar bond | Biaryl derivative |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

-

Amino Group Oxidation : Involves radical intermediates in the presence of Fe³⁺, leading to nitroso or nitro products.

-

Palladium-Catalyzed Arylation : Follows a concerted metalation-deprotonation (CMD) mechanism, with the ester group acting as a directing moiety .

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 5-aminoquinoline-8-carboxylate belongs to the quinoline family, characterized by a unique structure that includes an amino group and a carboxylate moiety. This structure enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems. The compound's molecular formula is C11H10N2O2, with a molecular weight of 218.21 g/mol.

Antimalarial Activity

This compound has been studied extensively for its potential as an antimalarial agent . Its mechanism involves interference with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death. Clinical evaluations have demonstrated its effectiveness against various strains of malaria, showcasing its potential as a viable alternative or complement to existing treatments like chloroquine and primaquine .

Anticancer Potential

Recent studies have indicated that this compound exhibits anticancer properties , particularly in inducing apoptosis in various cancer cell lines. It modulates apoptotic pathways by influencing mitochondrial function and the expression of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like BCL-2 .

Neuroprotective Effects

Emerging research highlights the potential of this compound in neuroprotection . Metal complexes derived from this compound have shown promise in protecting neuronal cells from oxidative stress-induced damage. Studies indicate that these complexes can significantly reduce reactive oxygen species (ROS) production and improve mitochondrial function, which is crucial for neuronal health .

Anticancer Studies

In vitro studies have shown that this compound induces apoptosis in leukemia cells by disrupting mitochondrial membrane potential and increasing pro-apoptotic protein levels while decreasing anti-apoptotic proteins .

Neuroprotective Research

Research involving metal complexes derived from 8-aminoquinolines has demonstrated neuroprotective effects against oxidative stress in neuroblastoma cells. These studies indicate that such compounds can significantly improve cell survival rates under oxidative stress conditions .

Antimalarial Efficacy

Clinical evaluations have highlighted the effectiveness of this compound against various strains of malaria, showcasing its potential as a viable alternative or complement to existing treatments .

Mécanisme D'action

The mechanism of action of methyl 5-aminoquinoline-8-carboxylate involves its interaction with various molecular targets. In antimalarial applications, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Chloroquine: Another quinoline derivative used as an antimalarial drug.

Primaquine: An 8-aminoquinoline used for the radical cure of malaria.

Tafenoquine: A newer antimalarial drug with a longer half-life compared to primaquine.

Uniqueness: Methyl 5-aminoquinoline-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Activité Biologique

Methyl 5-aminoquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article presents a detailed examination of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by its unique chemical structure which includes an amino group and a carboxylate moiety. This structure enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

The primary mechanism through which this compound exerts its biological effects is through interference with the heme detoxification pathway in Plasmodium parasites, which are responsible for malaria. By disrupting this pathway, the compound leads to the accumulation of toxic heme, ultimately resulting in parasite death.

In addition to its antimalarial properties, recent studies have explored its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and influencing mitochondrial function .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimalarial Activity : Demonstrated effectiveness against Plasmodium species.

- Anticancer Potential : Exhibits cytotoxic effects on several cancer cell lines through apoptosis induction.

- Neuroprotective Effects : Recent studies suggest potential neuroprotective roles against oxidative stress-induced neuronal damage .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Type | Mechanism of Action | Notable Effects |

|---|---|---|---|

| Chloroquine | Antimalarial | Heme detoxification inhibition | Established antimalarial agent |

| Primaquine | Antimalarial | Radical cure for malaria | Effective against liver stages |

| Tafenoquine | Antimalarial | Similar to primaquine but with longer half-life | Newer treatment option |

This compound is distinguished by its specific functional groups that enhance its reactivity and biological activity compared to these established drugs.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that this compound induces apoptosis in leukemia cells by disrupting mitochondrial membrane potential and increasing pro-apoptotic protein levels like BAX while decreasing anti-apoptotic proteins like BCL-2 .

- Neuroprotective Research : Metal complexes derived from 8-aminoquinolines have been investigated for their neuroprotective effects against oxidative stress in neuroblastoma cells. These studies indicate that such compounds can significantly reduce reactive oxygen species (ROS) production and improve mitochondrial function .

- Antimalarial Efficacy : Clinical evaluations have highlighted the effectiveness of this compound against various strains of malaria, showcasing its potential as a viable alternative or complement to existing treatments .

Propriétés

IUPAC Name |

methyl 5-aminoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSZDUEAGWKIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)N)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.